molecular formula C16H24N2O2 B15217892 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-ol CAS No. 1597407-57-2

3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-ol

Cat. No.: B15217892
CAS No.: 1597407-57-2
M. Wt: 276.37 g/mol
InChI Key: ILSCRNPCQIFVHY-CABCVRRESA-N
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Description

3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-ol is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an azetidine ring, and a hydroxy-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-ol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Hydroxy-Phenylethyl Group: This step involves the addition of the hydroxy-phenylethyl group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction.

    Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce double bonds if present.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylethyl group may play a key role in binding to these targets, while the piperidine and azetidine rings provide structural stability and influence the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-one: Similar structure but with a ketone group instead of a hydroxy group.

    3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-amine: Similar structure but with an amine group instead of a hydroxy group.

Uniqueness

The unique combination of the hydroxy-phenylethyl group with the piperidine and azetidine rings gives 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-ol distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1597407-57-2

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidin-3-ol

InChI

InChI=1S/C16H24N2O2/c19-10-14(13-6-2-1-3-7-13)18-9-5-4-8-15(18)16(20)11-17-12-16/h1-3,6-7,14-15,17,19-20H,4-5,8-12H2/t14-,15+/m1/s1

InChI Key

ILSCRNPCQIFVHY-CABCVRRESA-N

Isomeric SMILES

C1CCN([C@@H](C1)C2(CNC2)O)[C@H](CO)C3=CC=CC=C3

Canonical SMILES

C1CCN(C(C1)C2(CNC2)O)C(CO)C3=CC=CC=C3

Origin of Product

United States

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